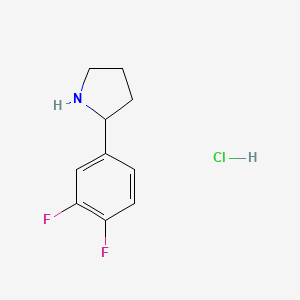

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

Description

The exact mass of the compound 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-difluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMDJKBIGCGCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197234-09-5 | |

| Record name | 2-(3,4-difluorophenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, a fluorinated analog of 2-phenylpyrrolidine. Due to the limited publicly available data specific to this compound, this guide synthesizes confirmed information with expert-driven inferences based on the well-characterized properties of structurally related molecules, particularly its 2,5-difluoro isomer. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and similar compounds, offering insights into its chemical identity, potential pharmacological profile, a proposed synthetic pathway, analytical considerations, and safety protocols.

Chemical Identity and Physicochemical Properties

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a chiral organic compound. The (R)-enantiomer is the most commonly referenced stereoisomer in commercial listings.

Table 1: Chemical and Physicochemical Properties

| Property | Value | Source/Comment |

| Chemical Name | (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride | [3] |

| CAS Number | 2411591-45-0 | [3] |

| Molecular Formula | C₁₀H₁₂ClF₂N | [3] |

| Molecular Weight | 219.66 g/mol | [3] |

| Appearance | White to off-white powder (inferred) | Based on related compounds like the 2,5-difluoro isomer.[4] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General property of hydrochloride salts of amines. |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| pKa | Not available. | The pKa of the parent pyrrolidine is 11.27. Substitution is expected to alter this value. |

Potential Pharmacological Profile and Mechanism of Action

The pyrrolidine ring is a key structural motif in numerous natural products and pharmacologically active agents, contributing to their diverse biological functions.[2] The introduction of a difluorophenyl group can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. Fluorine substitution can influence metabolic stability and receptor binding affinity.

Based on the pharmacology of related compounds, potential (though unconfirmed) areas of biological activity for 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride include:

-

Central Nervous System (CNS) Activity: 2-Phenylpyrrolidine derivatives have been explored as potential antipsychotic agents, acting as dopamine D2 receptor antagonists.[5]

-

Anticancer and Antiviral Properties: The pyrrolo[3,4-c]pyridine scaffold, which incorporates a pyrrolidine ring, has shown promise in the development of antiviral (anti-HIV-1) and anticancer agents.[6]

-

Enzyme Inhibition: The pyrrolidine scaffold is a common feature in various enzyme inhibitors. For instance, N-phenylpyrrolidin-2-ones have been studied as inhibitors of protoporphyrinogen oxidase.

It is crucial to note that these are extrapolated potential activities, and dedicated biological screening is necessary to elucidate the specific pharmacological profile of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride.

Proposed Synthetic Pathway

A plausible and efficient method for the asymmetric synthesis of 2-arylpyrrolidines involves the diastereoselective addition of Grignard reagents to a chiral N-tert-butanesulfinyl imine derived from a γ-chloro ketone.[7] This approach offers high stereocontrol and good yields. The following is a proposed synthetic protocol adapted for 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride.

Diagram of Proposed Synthetic Workflow

Caption: Proposed asymmetric synthesis of (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride.

Experimental Protocol

Step 1: Synthesis of the γ-chloro N-tert-butanesulfinyl ketimine

-

To a solution of γ-chloro-3',4'-difluoroacetophenone in anhydrous tetrahydrofuran (THF), add (R)-tert-butanesulfinamide.

-

Add titanium(IV) ethoxide (Ti(OEt)₄) and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction to room temperature and quench with brine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Step 2: Diastereoselective reductive cyclization

-

Dissolve the purified γ-chloro N-tert-butanesulfinyl ketimine in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of a Grignard reagent (e.g., ethylmagnesium bromide) in THF.

-

Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate.

-

Purify the resulting 2-(3,4-difluorophenyl)-1-(tert-butanesulfinyl)pyrrolidine by column chromatography.

Step 3: Deprotection to the hydrochloride salt

-

Dissolve the purified N-sulfinylpyrrolidine in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add a solution of hydrogen chloride in dioxane.

-

Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Methods

For the characterization and purity assessment of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, standard analytical techniques for small organic molecules are recommended.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Characteristic signals for the aromatic protons and carbons of the difluorophenyl ring, as well as the aliphatic protons and carbons of the pyrrolidine ring. ¹⁹F NMR would show signals corresponding to the two fluorine atoms. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. UV detection would be appropriate due to the aromatic ring.[8] |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural fragmentation analysis. | Electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum should show the molecular ion corresponding to the free base. |

| Chiral HPLC | Determination of enantiomeric excess. | A chiral stationary phase would be required to separate the (R)- and (S)-enantiomers. |

Safety and Handling

Specific safety and handling data for 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride are not available. Therefore, precautions should be based on the general hazards associated with substituted pyrrolidines and hydrochloride salts of amines.

-

Hazard Statements (inferred): Based on the parent compound, pyrrolidine, this substance may be harmful if swallowed, cause skin irritation, and serious eye irritation.[9]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride represents an interesting, yet undercharacterized, member of the 2-arylpyrrolidine family. While specific data on its biological activity and physicochemical properties are sparse, its structural features suggest potential for a range of pharmacological applications. This guide provides a foundational framework for researchers by outlining its known characteristics, proposing a viable synthetic route, and detailing appropriate analytical and safety protocols based on established chemical principles and data from related compounds. Further investigation into this molecule is warranted to fully elucidate its properties and potential as a lead compound in drug discovery.

References

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride - Lead Sciences [lead-sciences.com]

- 4. China (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4 Manufacturer, Supplier | Zhonghan [xsu.com]

- 5. 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]

- 7. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to 2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth exploration of 2-(3,4-difluorophenyl)pyrrolidine hydrochloride, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. We will delve into its chemical identity, stereoisomer-specific CAS numbers, a detailed, field-proven synthetic pathway, its potential pharmacological relevance, and critical safety protocols for laboratory handling. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this valuable building block.

Chemical Identity and Physicochemical Properties

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The presence of the difluorophenyl moiety significantly influences its electronic properties and potential for molecular interactions, making it an attractive scaffold in modern drug design. The pyrrolidine ring, a common motif in many pharmaceuticals, provides a three-dimensional structure that can effectively probe the binding sites of biological targets.[1][2]

It is crucial to distinguish between the different stereoisomers of this compound, as biological activity is often enantiomer-specific.

Table 1: Stereoisomer-Specific CAS Numbers and Molecular Properties

| Isomer | (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride | (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride |

| CAS Number | 2411591-45-0[3] | 2177258-16-9[4] |

| Molecular Formula | C₁₀H₁₂ClF₂N[3] | C₁₀H₁₂ClF₂N |

| Molecular Weight | 219.66 g/mol [3] | 219.66 g/mol |

| Appearance | Typically a white to off-white solid | Typically a white to off-white solid |

| Purity | ≥95% (typical for research grade)[3] | ≥95% (typical for research grade) |

| Storage | Inert atmosphere, Room Temperature[3] | Inert atmosphere, Room Temperature |

Synthesis Pathway: A Multi-Step Approach

The synthesis of chiral 2-substituted pyrrolidines is a well-established field in organic chemistry. The following protocol describes a robust and adaptable method for preparing (R)- or (S)-2-(3,4-difluorophenyl)pyrrolidine, which is then converted to its hydrochloride salt. This pathway is synthesized from methodologies reported for analogous structures and represents a logical and experimentally sound approach.[5][6][7][8]

Overall Synthesis Workflow

Caption: Multi-step synthesis of 2-(3,4-Difluorophenyl)pyrrolidine HCl.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-N-methoxy-N-methyl-L-prolinamide (Weinreb Amide)

-

Rationale: This initial step converts the carboxylic acid of commercially available N-Boc-L-proline into a Weinreb amide. This functional group is ideal for the subsequent Grignard reaction as it forms a stable chelated intermediate that prevents over-addition, cleanly yielding the desired ketone.

-

Procedure:

-

To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can often be used without further purification.

-

Step 2: Synthesis of tert-butyl (R)-2-(3,4-difluorobenzoyl)pyrrolidine-1-carboxylate

-

Rationale: This step forms the key carbon-carbon bond. A Grignard reagent is prepared from 1-bromo-3,4-difluorobenzene and then reacted with the Weinreb amide to form the ketone intermediate.

-

Procedure:

-

Prepare the Grignard reagent by adding a solution of 1-bromo-3,4-difluorobenzene (1.5 eq) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.6 eq) under an inert atmosphere (N₂ or Ar).

-

Cool the prepared Grignard solution to -78 °C.

-

Slowly add a solution of the Weinreb amide from Step 1 (1.0 eq) in anhydrous THF.

-

Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully at 0 °C with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure ketone.

-

Step 3: Formation of (R)-2-(3,4-Difluorophenyl)pyrrolidine

-

Rationale: This step involves the simultaneous deprotection of the Boc group and reductive cyclization to form the final pyrrolidine ring. The acidic conditions remove the Boc protecting group, and a reducing agent reduces the resulting iminium ion to the amine.

-

Procedure:

-

Dissolve the ketone from Step 2 (1.0 eq) in trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours until Boc deprotection is complete (monitored by TLC/LC-MS).

-

Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ or NaOH solution).

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

-

Stir for 4-12 hours until the reduction is complete.

-

Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

-

Dry and concentrate the organic phase to yield the free base of the target compound.

-

Step 4: Formation of the Hydrochloride Salt

-

Rationale: Conversion to the hydrochloride salt is often performed to improve the compound's stability, crystallinity, and handling properties.

-

Procedure:

-

Dissolve the free base from Step 3 in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2M) or dioxane dropwise with stirring.

-

A precipitate will form. Continue addition until no further precipitation is observed.

-

Stir the resulting slurry for 30-60 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(3,4-difluorophenyl)pyrrolidine hydrochloride as a solid.

-

Applications in Research and Drug Development

The 2-(3,4-difluorophenyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The pyrrolidine-2-carbonitrile scaffold is a well-known core for DPP-4 inhibitors used in the treatment of type 2 diabetes.[9] The difluorophenyl group on the 2-position of the pyrrolidine ring can engage in favorable interactions within the S1 pocket of the DPP-4 enzyme, potentially leading to potent and selective inhibitors.[9] Researchers designing new anti-diabetic agents would find this compound to be a key starting material.[9]

-

Neuroscience and CNS-Active Agents: The pyrrolidine ring is a core component of many compounds that target the central nervous system. The lipophilicity imparted by the difluorophenyl group can facilitate blood-brain barrier penetration. This makes the title compound a valuable building block for synthesizing novel ligands for receptors and transporters involved in neurological disorders.

-

Antimicrobial and Antineoplastic Agents: The pyrrolidine core is found in various natural and synthetic compounds with antimicrobial and anticancer properties.[1] Anisomycin, a pyrrolidine alkaloid, is a known inhibitor of protein synthesis.[1] The unique electronic nature of the 3,4-difluorophenyl substituent can be exploited to develop new analogues with improved efficacy or novel mechanisms of action.

Logical Relationship in Drug Design

Caption: Role of the title compound in lead optimization.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling 2-(3,4-difluorophenyl)pyrrolidine hydrochloride. The following guidelines are based on safety data sheets for structurally similar compounds.[4][10][11]

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Measures |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[4] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[4] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11] |

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][11] The compound should be stored under an inert atmosphere as recommended by suppliers.[3][11]

Conclusion

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features make it a prime candidate for incorporation into novel therapeutic agents, particularly in the areas of metabolic diseases and neuroscience. Adherence to strict safety protocols is essential for its handling and use in a research setting. This guide provides the foundational knowledge required for scientists to effectively and safely utilize this compound in their research endeavors.

References

-

ChemRxiv. (2022). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

- Google Patents. (n.d.). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

-

Lead Sciences. (n.d.). (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride. Retrieved from [Link]

-

PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

Global Substance Registration System (gsrs). (n.d.). 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. Retrieved from [Link]

- Google Patents. (n.d.). CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.

-

PubChem. (n.d.). 2-(2,5-Difluorophenyl)pyrrolidine. Retrieved from [Link]

-

Quick Company. (2021). Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

-

USP's Emerging Standards. (2025). Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution. Retrieved from [Link]

-

Hebei Zhonghan Import And Export Trade Co., Ltd. (n.d.). (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Retrieved from [Link]

-

PubMed. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Retrieved from [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride - Lead Sciences [lead-sciences.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 7. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 8. Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine [quickcompany.in]

- 9. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Molecular Structure and Significance of 2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, a key molecular scaffold in contemporary medicinal chemistry. As a Senior Application Scientist, the following analysis is structured to provide not just technical data, but also a deeper understanding of the compound's synthesis, characterization, and strategic importance in the development of novel therapeutics.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in drug discovery, prized by medicinal chemists for its unique structural and physicochemical properties.[1] Unlike planar aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure. This "pseudorotation" allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[1] The pyrrolidine motif can enhance aqueous solubility and offers hydrogen bond donor (the NH group) and acceptor (the nitrogen atom) capabilities, crucial for molecular recognition.[2]

Within this important class of compounds, 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride emerges as a significant building block. The strategic placement of a difluorophenyl group at the 2-position of the pyrrolidine ring creates a molecule with modulated electronic properties and metabolic stability, making it a valuable intermediate for pharmaceuticals targeting a range of diseases, including those of the central nervous system.[3]

Molecular Structure and Physicochemical Properties

The fundamental identity of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is defined by its unique assembly of a saturated heterocyclic amine and a di-substituted aromatic ring.

Key Structural Features:

-

Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom. Its non-planar conformation is a key determinant of its biological activity.

-

3,4-Difluorophenyl Group: A benzene ring substituted with two fluorine atoms at positions 3 and 4. The strong electron-withdrawing nature of fluorine can significantly alter the molecule's pKa, lipophilicity, and metabolic profile. Fluorine substitution is a common strategy in drug design to block metabolic oxidation and improve binding affinity.

-

Chirality: The carbon atom at the 2-position of the pyrrolidine ring is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)-2-(3,4-Difluorophenyl)pyrrolidine and (S)-2-(3,4-Difluorophenyl)pyrrolidine. The specific stereoisomer used is often critical for therapeutic efficacy.[1]

-

Hydrochloride Salt: The compound is typically supplied as a hydrochloride salt to improve its stability, crystallinity, and aqueous solubility.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Note that properties can vary slightly based on the specific enantiomer and supplier.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClF₂N | [3] |

| Molecular Weight | 219.66 g/mol | [3] |

| Appearance | White to off-white powder/solid | [3] |

| Purity | Typically ≥97-98% | [3] |

| Melting Point | 183-187 °C (for (S)-enantiomer of a related compound) | |

| Solubility | Miscible with water | [4] |

| CAS Number | 2177258-16-9 ((S)-enantiomer) | [5] |

Synthesis and Purification: A Strategic Overview

The synthesis of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a multi-step process that requires precise control over reaction conditions to achieve high yield and enantiomeric purity. Several synthetic routes have been patented. A common approach involves the construction of the pyrrolidine ring followed by chiral resolution.

Illustrative Synthetic Workflow

A representative synthesis can be conceptualized through the following workflow, which highlights the key transformations.

Caption: Generalized synthetic workflow for 2-(3,4-Difluorophenyl)pyrrolidine HCl.

Detailed Experimental Protocol (Conceptual)

The following protocol is a generalized representation based on established chemical principles and patent literature.[6][7][8]

Step 1: N-Protection of Pyrrolidone

-

Rationale: The nitrogen of the starting pyrrolidone is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in the subsequent Grignard step.

-

Procedure: Dissolve pyrrolidone in a suitable aprotic solvent (e.g., THF). Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC).

Step 2: Grignard Reaction

-

Rationale: A Grignard reagent, prepared from 3,4-difluorobromobenzene, attacks the carbonyl carbon of the protected pyrrolidone to form the phenyl-substituted intermediate.

-

Procedure: In a separate flask, prepare the Grignard reagent by reacting 3,4-difluorobromobenzene with magnesium turnings in anhydrous ether. Cool the solution of N-Boc-pyrrolidone to a low temperature (e.g., -78 °C) and slowly add the Grignard reagent.

Step 3: Dehydration and Deprotection

-

Rationale: The tertiary alcohol formed in the Grignard reaction is dehydrated, and the Boc protecting group is removed under acidic conditions to yield the cyclic imine.

-

Procedure: The crude product from the previous step is treated with a strong acid (e.g., trifluoroacetic acid or HCl) in an organic solvent. The reaction is typically heated to drive the dehydration.

Step 4: Reduction of the Imine

-

Rationale: The cyclic imine is reduced to the corresponding racemic pyrrolidine. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[8]

-

Procedure: Dissolve the imine in a protic solvent like methanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir until the reduction is complete.

Step 5: Chiral Resolution and Salt Formation

-

Rationale: The racemic mixture is separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent (e.g., L- or D-tartaric acid). The differing solubilities of these salts allow for their separation by fractional crystallization.

-

Procedure: Dissolve the racemic base in a suitable solvent (e.g., ethanol). Add a solution of the chiral acid. Allow the mixture to cool slowly to promote crystallization of one diastereomeric salt. Filter the crystals and neutralize with a base (e.g., NaOH) to recover the enantiopure free base. Finally, treat the pure enantiomer with hydrochloric acid (in a solvent like isopropanol or ether) to precipitate the final hydrochloride salt.

Analytical Characterization: Confirming Structure and Purity

A comprehensive suite of analytical techniques is required to confirm the identity, structure, and purity of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride.

Spectroscopic Data Interpretation

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic Region ( ~7.0-7.5 ppm): Complex multiplets corresponding to the three protons on the difluorophenyl ring.Pyrrolidine Ring (~2.0-4.0 ppm): A series of multiplets for the CH and CH₂ protons. The proton at the chiral center (C2) will appear as a distinct multiplet.NH Proton (~9.0-10.0 ppm): A broad singlet for the protonated amine (NH₂⁺), which may exchange with D₂O. | Provides information on the proton environment, connectivity, and the number of different types of protons in the molecule.[9] |

| ¹³C NMR | Aromatic Carbons (~115-160 ppm): Multiple signals for the six carbons of the phenyl ring. Carbons bonded to fluorine will show characteristic C-F coupling.Pyrrolidine Carbons (~25-65 ppm): Four distinct signals corresponding to the carbons of the pyrrolidine ring. | Determines the number of unique carbon atoms and their chemical environment. |

| ¹⁹F NMR | Two distinct signals in the typical range for aryl fluorides, each showing coupling to each other (ortho-coupling) and to adjacent protons. | Confirms the presence and positions of the two fluorine atoms on the aromatic ring. |

| Mass Spec. (MS) | [M+H]⁺ (for free base): ~184.09 m/zFragmentation: Characteristic loss of the phenyl group or fragments from the pyrrolidine ring. | Confirms the molecular weight and provides information about the molecule's fragmentation pattern, aiding in structural elucidation.[9] |

| IR Spectroscopy | N-H Stretch: Broad absorption around 2400-3000 cm⁻¹ (characteristic of amine salts).C-H Stretch: Absorptions around 2850-3000 cm⁻¹.C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.C-F Stretch: Strong absorptions in the 1100-1250 cm⁻¹ region. | Identifies the presence of key functional groups within the molecule.[9] |

Role in Drug Discovery and Development

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial starting material for the synthesis of complex drug molecules. Its value lies in providing a pre-formed, stereochemically defined scaffold that medicinal chemists can elaborate upon.

Strategic Advantages in Medicinal Chemistry:

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorine substitution at the 3 and 4 positions of the phenyl ring blocks potential sites of metabolic oxidation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug.

-

Modulation of Basicity: The electron-withdrawing fluorine atoms lower the pKa of the pyrrolidine nitrogen, which can be fine-tuned to optimize interactions with target receptors or improve cell permeability.

-

Versatile Synthetic Handle: The secondary amine of the pyrrolidine ring serves as a versatile nucleophile, allowing for the straightforward introduction of a wide variety of substituents to build out the final drug molecule.

Therapeutic Applications of Derivatives

Derivatives built from this core structure are investigated for a wide range of therapeutic applications, leveraging the favorable properties of the pyrrolidine scaffold. These include treatments for:

-

Central Nervous System (CNS) Disorders: The pyrrolidine structure is a common feature in drugs targeting CNS receptors.

-

Infectious Diseases: The scaffold can be incorporated into novel antibacterial or antiviral agents.[3]

-

Oncology: Many targeted cancer therapies utilize heterocyclic scaffolds to achieve high binding affinity and selectivity.[3]

-

Diabetes: Fluorinated pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[10]

The following diagram illustrates the logical flow from the core building block to a potential therapeutic agent.

Caption: Role of the core building block in the drug discovery pipeline.

Safety, Handling, and Storage

As with any chemical intermediate, proper handling of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is essential. The information below is a summary based on available Safety Data Sheets (SDS) for this and structurally similar compounds.

GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[5] |

| Skin Irritation | H315: Causes skin irritation.[5] |

| Eye Irritation | H319: Causes serious eye irritation.[5] |

| STOT - Single Exposure | H335: May cause respiratory irritation.[5] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11][12]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is more than a simple chemical compound; it is a strategically designed molecular tool. Its structure combines the three-dimensional complexity of the pyrrolidine ring with the metabolic stability and electronic modulation conferred by the difluorophenyl group. This unique combination provides a robust and versatile platform for the synthesis of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of its synthesis, characterization, and chemical properties is fundamental to unlocking its full potential in the creation of novel and effective medicines.

References

-

Molecules. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

Hebei Zhonghan Chemical Technology Co., Ltd. (n.d.). (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. [Link]

- Google Patents. (n.d.). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

PubMed Central (PMC). (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

- Google Patents. (n.d.). CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.

-

ResearchGate. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives. [Link]

-

Quick Company. (n.d.). Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine. [Link]

-

MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

-

SynZeal. (n.d.). Brexpiprazole Impurity 15. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. [Link]

-

PubMed Central (PMC). (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series. [Link]

-

PubMed. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. zhonghanchemical.com [zhonghanchemical.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 7. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 8. Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine [quickcompany.in]

- 9. researchgate.net [researchgate.net]

- 10. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. carlroth.com [carlroth.com]

The Emergence of (Difluorophenyl)pyrrolidine Derivatives as Potent Biological Modulators: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring, a ubiquitous scaffold in medicinal chemistry, serves as a cornerstone in the design of numerous therapeutic agents due to its favorable physicochemical properties and stereochemical versatility.[1][2] The strategic incorporation of a difluorophenyl moiety onto this core structure has unlocked a new dimension of biological activity, leading to the development of derivatives with significant potential, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the biological activities of (difluorophenyl)pyrrolidine derivatives, with a primary focus on their anticancer properties. We will delve into the structure-activity relationships that govern their potency, present detailed experimental protocols for their evaluation, and discuss their potential mechanisms of action, offering a comprehensive resource for researchers and drug development professionals in this burgeoning field.

Introduction: The Strategic Value of the (Difluorophenyl)pyrrolidine Scaffold

The five-membered, saturated nitrogen-containing heterocycle of the pyrrolidine ring offers a distinct three-dimensional geometry that is highly advantageous for exploring pharmacophore space.[1] Unlike flat aromatic systems, the puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with the complex topographies of biological targets.[1] This inherent stereogenicity is a powerful tool in drug design, enabling the development of highly selective and potent molecules.[1]

The introduction of fluorine atoms into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The 2,4-difluorophenyl group, in particular, brings a unique electronic profile to the pyrrolidine scaffold. The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity and binding interactions of the entire molecule, often leading to enhanced biological potency. This guide will focus on a particularly promising class: 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

Unveiling the Biological Activities: A Focus on Anticancer Potential

Recent investigations have highlighted the significant anticancer properties of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, especially those modified to contain a hydrazone moiety.[3][4] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

In Vitro Cytotoxicity

Studies have shown that hydrazone derivatives of the 1-(2,4-difluorophenyl)-5-oxopyrrolidine scaffold exhibit significant cytotoxic activity against triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC1), and melanoma (A375) cell lines.[3][4] The potency of these compounds is often observed in the low micromolar range, indicating their potential as effective anticancer agents.[1]

Table 1: Representative Cytotoxic Activity of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide Derivatives

| Compound ID | R-Group on Hydrazone | Cell Line | EC50 (µM) | Reference |

| 9f | 4-Methylbenzylidene | PPC-1 | Not specified, but highly active | [3] |

| 9f | 4-Methylbenzylidene | A375 | Not specified, but highly active | [3] |

| 9e | 4-Bromobenzylidene | A375 | Not specified, but highly active | [3] |

| 9c | (Structure not specified) | A375 | Not specified, but highly active | [3] |

| 7b | (Structure not specified) | A375 | Not specified, but highly active | [3] |

Note: The referenced literature identifies these compounds as the most active but may not provide specific EC50 values in the abstract. Further consultation of the full-text article is recommended for detailed quantitative data.

Inhibition of Cell Migration

In addition to direct cytotoxicity, certain derivatives have shown promise in inhibiting cancer cell migration. The wound healing assay, a common in vitro method to study cell motility, has been employed to assess this activity.[3] For instance, a hydrazone derivative bearing a 4-bromobenzylidene moiety exhibited a pronounced inhibitory effect on cell migration, suggesting its potential to interfere with metastatic processes.[3]

Activity in 3D Tumor Models

To better mimic the in vivo tumor microenvironment, the activity of these compounds has also been evaluated in 3D spheroid cultures. The ability of a compound to penetrate and exert its cytotoxic effects in a three-dimensional structure is a critical indicator of its potential therapeutic efficacy. Hydrazone derivatives, such as the one with a 4-methylbenzylidene substituent, have demonstrated significant activity in reducing the viability of both prostate adenocarcinoma and melanoma spheroids.[3]

Structure-Activity Relationship (SAR) Insights

The exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has revealed key structural features that are crucial for their anticancer activity.

-

The Hydrazone Moiety is Key: Across the synthesized analogues, compounds incorporating a hydrazone (-C(=O)NHN=CH-) functional group have consistently demonstrated the most potent cytotoxic effects.[3][4] This suggests that the hydrazone linker and the appended aromatic or heterocyclic ring are critical for target engagement.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring of the hydrazone moiety significantly influence activity. For example, the presence of a methyl or a bromine atom at the 4-position of the benzylidene ring has been associated with high potency.[3] This indicates that both electronic and steric factors in this region play a role in modulating the compound's interaction with its biological target.

-

The 2,4-Difluorophenyl Group: While a direct comparison with non-fluorinated analogues is not extensively detailed in the readily available literature, the consistent high potency of this class of compounds underscores the beneficial contribution of the difluorophenyl group to their overall activity profile.

Potential Mechanisms of Action: An Area of Active Investigation

While the cytotoxic effects of (difluorophenyl)pyrrolidine derivatives are well-documented, their precise molecular mechanisms of action are still under investigation. However, based on the known activities of structurally related compounds, several plausible targets can be hypothesized.

-

Tubulin Polymerization Inhibition: Many compounds containing a trimethoxyphenyl moiety, which can be structurally analogous to a substituted phenyl ring, are known to inhibit tubulin polymerization by binding to the colchicine site.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is plausible that the (difluorophenyl)pyrrolidine derivatives could exert their anticancer effects through a similar mechanism.

-

Kinase Inhibition: The pyrrolidine scaffold is a common feature in many kinase inhibitors.[1][7][8] Cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, are attractive targets for cancer therapy. Some pyrrolidine-based compounds have been shown to be potent CDK inhibitors.[7][8] It is therefore conceivable that the (difluorophenyl)pyrrolidine derivatives could be targeting specific kinases involved in cancer cell proliferation and survival.

-

Modulation of P-glycoprotein (P-gp): P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[9][10] Some heterocyclic compounds have been shown to modulate P-gp activity.[11] If the (difluorophenyl)pyrrolidine derivatives are not substrates for P-gp or even inhibit its function, they could be particularly effective against multidrug-resistant cancers.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds, leading to apoptosis.

Caption: Hypothetical mechanisms of anticancer action for (difluorophenyl)pyrrolidine derivatives.

Beyond Cancer: Exploring Other Potential Biological Activities

While the primary focus has been on their anticancer effects, the pyrrolidine scaffold is known to be a versatile pharmacophore with a broad range of biological activities.[2][12]

-

Anti-inflammatory Potential: Pyrrolidine derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[13] The presence of fluorine can further enhance this activity.

-

Neuroprotective Effects: The pyrrolidine core is found in compounds with neuroprotective properties.[14][15][16] Some derivatives have shown potential in models of neurodegenerative diseases like Alzheimer's by exhibiting antioxidant effects or inhibiting key enzymes such as acetylcholinesterase.[14]

-

Enzyme Inhibition: The pyrrolidine scaffold is a key component of inhibitors for various enzymes, including dipeptidyl peptidase-IV (DPP-IV) in the context of diabetes, and neuraminidase for influenza.[12][17][18]

Further research is warranted to explore whether the unique electronic properties of the difluorophenyl moiety can be leveraged to develop potent and selective agents for these and other therapeutic areas.

Experimental Protocols for Biological Evaluation

This section provides detailed, self-validating protocols for the in vitro and in vivo evaluation of (difluorophenyl)pyrrolidine derivatives.

General Synthesis Scheme

The synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives typically follows a multi-step sequence.[3][19][20]

Caption: General synthesis pathway for target hydrazone derivatives.

In Vitro Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21][22][23]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A375, PPC1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the (difluorophenyl)pyrrolidine derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[21]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value for each compound.

Caption: Workflow for the MTT cell viability assay.

In Vitro Assay: Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the ability of a compound to inhibit the migration of cells into a created "wound" or gap in a confluent cell monolayer.[24][25]

Protocol:

-

Create Confluent Monolayer: Seed cells in a 12-well plate and grow them to form a confluent monolayer.

-

Create Wound: Using a sterile 1 mL pipette tip, create a straight scratch across the center of the cell monolayer.[24]

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the PBS with fresh medium containing the test compound at a non-lethal concentration (determined from the MTT assay) or a vehicle control.

-

Image Acquisition (Time 0): Immediately after creating the wound, capture images of the scratch at marked locations using a phase-contrast microscope.[24]

-

Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Acquire images of the same marked locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).[24]

-

Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).[26] Calculate the percentage of wound closure over time for treated versus control wells.

Caption: Workflow for the in vitro wound healing assay.

In Vivo Assay: Subcutaneous Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[27][28][29][30]

Protocol:

-

Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to aid tumor formation.[27]

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).

-

Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[30]

-

Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the (difluorophenyl)pyrrolidine derivative to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone.

-

Monitoring: Measure tumor volume (using calipers) and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a set duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition in the treated group relative to the control group.

Conclusion and Future Directions

(Difluorophenyl)pyrrolidine derivatives have emerged as a highly promising class of compounds with potent anticancer activity. The strategic combination of the versatile pyrrolidine scaffold and the electronically unique difluorophenyl moiety has yielded molecules with significant cytotoxicity against various cancer cell lines. The strong performance of hydrazone derivatives, in particular, provides a clear direction for future optimization efforts.

Key areas for future research include:

-

Elucidation of the Mechanism of Action: A definitive identification of the molecular target(s) of these compounds is crucial for their rational development and potential clinical application. Kinase profiling and tubulin polymerization assays would be logical next steps.

-

Expansion of SAR Studies: A systematic exploration of substituents on the hydrazone moiety and other positions of the pyrrolidine ring will be essential to maximize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-likeness and safety of lead candidates.

-

Exploration of Broader Therapeutic Applications: Given the diverse biological activities of the pyrrolidine core, the potential of (difluorophenyl)pyrrolidine derivatives in other therapeutic areas, such as neurodegenerative and inflammatory diseases, should be systematically investigated.

References

-

Akkaya, R., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Nain, A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect. [Link]

-

Spring, B. Q. (2020). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology. [Link]

-

Jonkman, J. E. N., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration. [Link]

-

Zwergel, C., et al. (2021). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. [Link]

-

Kamboj, P., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini-Reviews in Medicinal Chemistry. [Link]

-

Di Pietro, A., et al. (2003). Modulation of P-glycoprotein-mediated Multidrug Resistance by Flavonoid Derivatives and Analogues. Journal of Medicinal Chemistry. [Link]

-

Grybaitė, B., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. [Link]

-

Romagnoli, R., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of Medicinal Chemistry. [Link]

-

Abdel-Gawad, N. M., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Scientific Reports. [Link]

-

Tura, D., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]

-

Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Romagnoli, R., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. PubMed. [Link]

-

George, R., et al. (2023). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Bioorganic Chemistry. [Link]

-

Pranaityte, G., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. [Link]

-

Pranaityte, G., et al. (2023). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]

-

Kim, H. J., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Anonymous. (n.d.). Scratch Assay protocol. [Source not provided]. [Link]

-

Regev, R., et al. (2000). Modulation of P-glycoprotein-mediated multidrug resistance by acceleration of passive drug permeation across the plasma membrane. European Journal of Biochemistry. [Link]

-

Li, C., et al. (2015). New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Oncology Letters. [Link]

-

Lee, H., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]

-

Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

-

Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Bitesize Bio. (2023). Imaging and Analyzing Your Wound Healing Assay. Bitesize Bio. [Link]

-

Van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Ferreira, R. J., et al. (2020). Decreasing Drug Resistance Through Modulation/Inhibition of the P-Glycoprotein. Future Science. [Link]

-

Mohammadi, M., et al. (2023). Tumour induction in BALB/c mice for imaging studies: An improved protocol. Journal of Cellular and Molecular Medicine. [Link]

-

Pranaityte, G., et al. (2023). SYNTHESIS OF 1-(2,4-DIFLUORPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND INVESTIGATION OF THEIR ANTICANCER ACTIVITY. Conference paper. [Link]

-

ibidi. (n.d.). Wound Healing and Migration Assays. ibidi. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Source not provided]. [Link]

-

Vandghanooni, S., et al. (2018). Investigation of tumor-tumor interactions in a double human cervical carcinoma xenograft model in nude mice. Oncotarget. [Link]

-

Synapse. (2024). What are P-gp modulators and how do they work?. Patsnap Synapse. [Link]

-

Kadi, A. A., et al. (2020). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers in Pharmacology. [Link]

-

Ghorab, M. M., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. [Link]

-

Wang, C., et al. (2021). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are P-gp modulators and how do they work? [synapse.patsnap.com]

- 10. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 11. Modulation of P-glycoprotein-mediated multidrug resistance by flavonoid derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 20. openreadings.eu [openreadings.eu]

- 21. atcc.org [atcc.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. texaschildrens.org [texaschildrens.org]

- 24. med.virginia.edu [med.virginia.edu]

- 25. bitesizebio.com [bitesizebio.com]

- 26. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 28. yeasenbio.com [yeasenbio.com]

- 29. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 30. oncotarget.com [oncotarget.com]

Methodological & Application

Chiral Synthesis of (R)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride: A Comprehensive Guide for Drug Discovery and Development

Introduction: The Significance of Chiral 2-Arylpyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and bioactive natural products. Its three-dimensional structure and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a diverse range of biological entities. Specifically, chiral 2-arylpyrrolidines represent a critical pharmacophore in numerous therapeutic agents, where the stereochemistry at the C2 position is often paramount for biological activity and selectivity. (R)-2-(3,4-Difluorophenyl)pyrrolidine is a key intermediate in the synthesis of several investigational drugs, particularly in the oncology and neuroscience arenas. The 3,4-difluorophenyl moiety can enhance metabolic stability and binding affinity through favorable electronic and lipophilic interactions.

This comprehensive application note provides a detailed exploration of the chiral synthesis of (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride. We will delve into established synthetic strategies, providing detailed, step-by-step protocols and the underlying mechanistic principles that govern the stereochemical outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient methods for the preparation of this important chiral building block.

Strategic Approaches to the Asymmetric Synthesis of 2-Arylpyrrolidines

The principal challenge in the synthesis of (R)-2-(3,4-Difluorophenyl)pyrrolidine lies in the stereoselective construction of the chiral center at the C2 position. Several modern synthetic methodologies can be employed to achieve this, each with its own set of advantages and considerations. This guide will focus on two prominent and effective strategies:

-

Diastereoselective Reduction of a Cyclic Imine Intermediate: This classical yet highly effective approach involves the formation of a prochiral cyclic imine, which is then reduced using a chiral reducing agent or a combination of a reducing agent and a chiral acid to induce high enantioselectivity.

-

Biocatalytic Asymmetric Reduction of a Cyclic Imine: Leveraging the exquisite selectivity of enzymes, this "green chemistry" approach utilizes imine reductases (IREDs) to achieve near-perfect enantioselectivity under mild reaction conditions.[1]

The following sections will provide detailed protocols and mechanistic insights for a diastereoselective reduction strategy, which is readily adaptable in most synthetic laboratories. A discussion and a general protocol for the biocatalytic alternative are also presented.

Part 1: Diastereoselective Synthesis via Asymmetric Reduction of a Cyclic Imine

This synthetic route commences with readily available starting materials and proceeds through a logical sequence of transformations to furnish the target molecule with high enantiopurity. The key stereochemistry-determining step is the asymmetric reduction of the 5-(3,4-Difluorophenyl)-3,4-dihydro-2H-pyrrole intermediate.

Overall Synthetic Workflow

The multi-step synthesis can be visualized as a four-stage process, as depicted in the workflow diagram below.

Caption: Synthetic workflow for (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related 2-arylpyrrolidines and are presented with the necessary modifications for the target molecule.[2]

Rationale: Protection of the pyrrolidone nitrogen with a tert-butyloxycarbonyl (Boc) group enhances the reactivity of the lactam carbonyl towards nucleophilic attack in the subsequent Grignard addition.

| Reagent/Solvent | Molar Eq. | MW | Amount |

| 2-Pyrrolidone | 1.0 | 85.11 | (Specify Amount) |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.3 | 218.25 | (Calculate) |

| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | 122.17 | (Calculate) |

| Toluene | - | - | (Specify Volume) |

Procedure:

-

To a solution of 2-pyrrolidone in toluene, add 4-(dimethylamino)pyridine (DMAP).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Rationale: This two-step sequence involves the formation of a Grignard reagent from 1-bromo-3,4-difluorobenzene, followed by its addition to N-Boc-pyrrolidone to form a hemiaminal intermediate. Subsequent acid-catalyzed dehydration and deprotection afford the key cyclic imine precursor.[3]

| Reagent/Solvent | Molar Eq. | MW | Amount |

| 1-Bromo-3,4-difluorobenzene | 1.2 | 192.99 | (Calculate) |

| Isopropylmagnesium chloride (2M in THF) | 1.25 | - | (Calculate Volume) |

| N-Boc-pyrrolidone | 1.0 | 185.22 | (From previous step) |

| Tetrahydrofuran (THF), anhydrous | - | - | (Specify Volume) |

| Concentrated Hydrochloric Acid | Excess | - | (Specify Volume) |

| Dioxane or Methanol | - | - | (Specify Volume) |

Procedure:

-

Grignard Reagent Formation: To a solution of 1-bromo-3,4-difluorobenzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), slowly add isopropylmagnesium chloride solution at -20 °C. Stir the mixture for 1-2 hours at this temperature.

-

Grignard Addition: In a separate flask, dissolve N-Boc-pyrrolidone in anhydrous THF and cool to -20 °C. Slowly add the prepared Grignard reagent to the N-Boc-pyrrolidone solution. Maintain the temperature at -20 °C and stir for 3-5 hours.

-

Reaction Quench: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dehydration and Deprotection: Dissolve the crude hemiaminal intermediate in dioxane or methanol. Slowly add concentrated hydrochloric acid dropwise. Stir the reaction at room temperature for 4-6 hours.

-

Isolation of the Imine: Concentrate the reaction mixture under reduced pressure. To the residue, add MTBE and cool in an ice bath. Slowly add a 30% aqueous sodium hydroxide solution to adjust the pH to > 8. Separate the organic layer, and extract the aqueous layer with MTBE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-(3,4-Difluorophenyl)-3,4-dihydro-2H-pyrrole as an oil.

Rationale: This is the crucial stereochemistry-determining step. A chiral acid is used to form a diastereomeric salt with the imine in situ, which then directs the facial selectivity of the hydride reduction.

Sources

Application Note: A Practical Guide to ¹H and ¹³C NMR Spectral Acquisition for Fluorinated Pyrrolidines

Introduction: The Significance of Fluorinated Pyrrolidines and the NMR Challenge

Fluorinated pyrrolidines represent a cornerstone in modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the pyrrolidine scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] It is estimated that over 20% of all pharmaceuticals contain fluorine, a testament to its significance.[1] However, the very properties that make these compounds attractive also introduce considerable complexity into their structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

The presence of the highly sensitive, 100% naturally abundant ¹⁹F nucleus (spin ½) leads to through-bond scalar (J) couplings with both ¹H and ¹³C nuclei.[2][3] These heteronuclear couplings, often extending over multiple bonds, can transform seemingly simple spectra into intricate patterns of multiplets that are challenging to interpret. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust acquisition of ¹H and ¹³C NMR data for fluorinated pyrrolidines. It moves beyond a simple listing of parameters to explain the underlying principles and rationale for experimental choices, ensuring the acquisition of high-quality, interpretable data.

The Influence of Fluorine on NMR Spectra: A Theoretical Primer

Understanding the impact of fluorine on ¹H and ¹³C NMR spectra is paramount for successful data acquisition and interpretation.

-